5-硫代吡啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 5-Sulfanylpyridine-3-carboxylic acid, is not directly studied in the provided papers. However, related compounds and their chemical properties and reactions are discussed, which can provide insights into the behavior of similar sulfur-containing pyridine carboxylic acids. The papers focus on sulfur-containing compounds and their applications in catalysis and peptide synthesis, as well as the study of crystal structures formed by proton-transfer compounds involving sulfonic acids and pyridine derivatives .

Synthesis Analysis

The synthesis of sulfur-containing pyridine compounds is not explicitly detailed for 5-Sulfanylpyridine-3-carboxylic acid. However, one paper describes the use of a sulfuric acid ester as a recyclable catalyst for the synthesis of bis(pyrazolones) . Another paper discusses a sulfanylmethyl-installed dimethylaminopyridine used as an additive in peptide synthesis . These studies suggest that sulfur-containing pyridine compounds can be synthesized through catalytic processes and can function as intermediates or additives in organic synthesis.

Molecular Structure Analysis

The molecular structure of 5-Sulfanylpyridine-3-carboxylic acid is not directly reported, but related structures are analyzed in the context of crystallography. For instance, the hydrated proton-transfer compound of 5-sulfosalicylic acid with 4-aminopyridine has been studied, revealing a complex hydrogen-bonding pattern and a three-dimensional framework structure . Another study on the proton-transfer compound of 5-sulfosalicylic acid with 3-aminobenzoic acid shows the formation of heteromeric cyclic dimers and a three-dimensional layered polymer structure . These findings indicate that sulfur-containing pyridine carboxylic acids can form intricate crystal structures with extensive hydrogen bonding.

Chemical Reactions Analysis

The chemical reactivity of sulfur-containing pyridine compounds is highlighted in the context of ligation chemistry. Sulfanylmethyl-installed dimethylaminopyridine is used as a thiol additive for native chemical ligation in peptide synthesis, demonstrating the reactivity of the thiol group in such compounds . Although the specific reactions of 5-Sulfanylpyridine-3-carboxylic acid are not discussed, the papers suggest that sulfur-containing pyridine compounds can participate in condensation reactions and act as ligands or catalysts in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Sulfanylpyridine-3-carboxylic acid are not directly addressed in the provided papers. However, the studies on related compounds provide some context. For example, the crystallographic analysis of proton-transfer compounds indicates that these sulfur-containing pyridine derivatives can form stable crystalline structures with specific space groups and unit cell dimensions . The ability to form stable crystals is indicative of the solid-state properties of these compounds, which may include melting points, solubility, and stability. The use of sulfur-containing pyridine compounds in catalysis and peptide synthesis also implies that they have significant chemical stability and reactivity under various conditions .

科学研究应用

合成和卤环化

5-硫代吡啶-3-羧酸用于化学合成。例如,它的衍生物进行烷基化形成 2-(丙-2-炔-1-基硫代)-吡啶-3-羧酸,进一步反应形成复杂的噻唑吡啶鎓体系 (Kalita 等,2019).

表征和晶体结构

它在形成新型二价金属羧酸盐-磺酸盐杂化物中发挥作用。这些杂化物具有复杂的分层和一维结构,如在水热反应中观察到的 (Sun 等,2004).

胰岛素模拟活性

涉及 5-硫代吡啶-3-羧酸衍生物的金属配合物已对其胰岛素模拟活性进行了研究。这些配合物用不同的金属合成,表现出不同程度的生物活性 (Nakai 等,2005).

氢键聚合物结构

该化合物形成广泛的氢键三维层状聚合物结构,如在某些结晶过程中观察到的。这展示了其在材料科学和工程学中的潜力 (Meng 等,2007).

选择性亲核化学

5-硫代吡啶-3-羧酸参与选择性亲核化学以合成类药物化合物,例如异恶唑-羧酸的溶液相合成 (Robins 等,2007).

药物和生物学应用

由于其结构特性和反应性,该化合物作为药物和生物活性化合物的“优选支架”而服务 (Grigor’ev 等,2015).

晶体中的电荷转移相互作用

它被用于通过电荷转移和氢键相互作用创建三元晶体分子配合物,展示了其在晶体学和材料科学中的用途 (Seaton 等,2013).

生物合成和立体化学

在生物合成的领域,它有助于理解立体化学分配和碳青霉烯生物合成中的环立体反转过程 (Stapon 等,2003).

有机合成中的催化

5-硫代吡啶-3-羧酸的硫酸衍生物用作有机合成中的可回收催化剂,突出了其在可持续和绿色化学中的应用 (Tayebi 等,2011).

属性

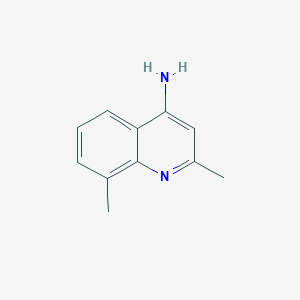

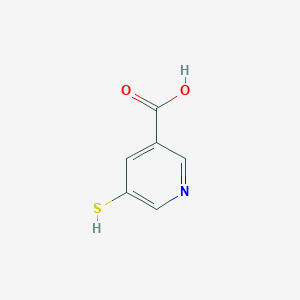

IUPAC Name |

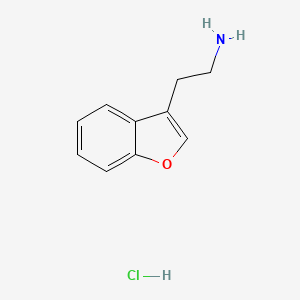

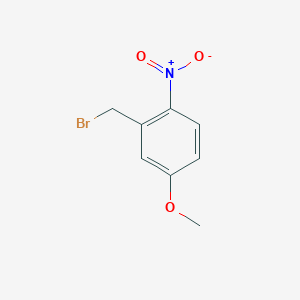

5-sulfanylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-6(9)4-1-5(10)3-7-2-4/h1-3,10H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXTYYLFVZPAKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1S)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70509757 |

Source

|

| Record name | 5-Sulfanylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Sulfanylpyridine-3-carboxylic acid | |

CAS RN |

24242-21-5 |

Source

|

| Record name | 5-Mercapto-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24242-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Sulfanylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B1281340.png)

![5-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B1281344.png)